N,N-Diphenylhydroxylamine
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Overview
Description
N,N-Diphenylhydroxylamine: is an organic compound with the molecular formula C₁₂H₁₁NO . It is a derivative of hydroxylamine where both hydrogen atoms are replaced by phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method to synthesize N,N-Diphenylhydroxylamine involves the reduction of nitrobenzene using zinc in the presence of ammonium chloride.
Transfer Hydrogenation: Another method involves the transfer hydrogenation of nitrobenzene using hydrazine as a hydrogen source over a rhodium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diphenylhydroxylamine can undergo oxidation reactions to form nitrosobenzene.
Reduction: It can be reduced to form aniline derivatives.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Dichromate is commonly used for oxidation reactions.
Reducing Agents: Zinc and hydrazine are used for reduction reactions.
Electrophiles: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Nitrosobenzene: Formed through oxidation.
Aniline Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: N,N-Diphenylhydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of nitrones and other nitrogen-containing compounds .
Biology and Medicine: Research has shown that derivatives of this compound have potential antibacterial properties. These compounds can inhibit bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which N,N-Diphenylhydroxylamine exerts its effects involves its ability to act as a radical scavenger. This property allows it to inhibit enzymes such as ribonucleotide reductase, which is crucial for bacterial proliferation . By targeting this enzyme, the compound can effectively reduce bacterial growth and biofilm formation .
Comparison with Similar Compounds
Phenylhydroxylamine: Similar in structure but with only one phenyl group attached to the hydroxylamine.
Diphenylamine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N,O-Dimethylhydroxylamine: Contains a methoxy group instead of phenyl groups, leading to different reactivity and applications.
Uniqueness: N,N-Diphenylhydroxylamine is unique due to its stability and ability to participate in a wide range of chemical reactions. Its dual phenyl groups provide steric hindrance, which can influence its reactivity and selectivity in various applications .
Biological Activity
N,N-Diphenylhydroxylamine (DPHA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C12H13NO
- Molecular Weight : 201.24 g/mol
- Structure : DPHA consists of two phenyl groups attached to a hydroxylamine functional group, which contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation, leading to the formation of reactive metabolites. The key mechanisms include:
- N-Oxidation : DPHA can be oxidized to form N-hydroxy derivatives, which can interact with biological macromolecules such as DNA and proteins, potentially leading to mutagenic effects .
- Formation of Nitrenium Ions : The metabolic activation can produce nitrenium ions, highly reactive species that can form adducts with nucleophilic sites in DNA, contributing to genotoxicity .
- Antioxidant Activity : Some studies suggest that DPHA may exhibit antioxidant properties, scavenging free radicals and preventing oxidative damage in cellular systems .
1. Antimicrobial Activity
Recent studies have shown that derivatives of DPHA exhibit significant antimicrobial properties against various pathogenic bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 2 µg/mL against Gram-positive bacteria .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.
2. Toxicity Studies
Toxicity assessments indicate that while DPHA can be harmful at elevated concentrations, it shows relatively low toxicity towards healthy cell lines:
- Cell Viability : In vitro studies have reported insignificant cytotoxic effects on non-cancerous cell lines at therapeutic concentrations .
- Dose-Response Relationship : Higher doses correlate with increased toxicity, highlighting the importance of dosage in therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study conducted in 2021 focused on the synthesis and evaluation of this compound derivatives against bacterial strains:
- Findings : The synthesized compounds showed potent activity against both Gram-positive and Gram-negative bacteria.
- : These findings suggest potential applications in developing new antibiotics amid rising antimicrobial resistance .
Case Study 2: Genotoxicity Assessment
Research exploring the genotoxic potential of DPHA revealed:
- DNA Interaction : Experiments indicated that N-hydroxylamine derivatives formed adducts with DNA, leading to mutations in bacterial models.
- Implication : This underscores the need for careful handling and further investigation into the safety profile of DPHA in pharmaceutical formulations .
Comparative Analysis
Property | This compound | Other Hydroxylamines |
---|---|---|
Antimicrobial Activity | Yes | Varies by structure |
Genotoxicity | Moderate | Often high |
Antioxidant Activity | Possible | Commonly observed |
Toxicity (in vitro) | Low at therapeutic doses | Varies widely |
Properties
CAS No. |
1079-64-7 |
---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N,N-diphenylhydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
FMMQDMHSGNXJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)O |
Origin of Product |
United States |
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